molecular formula C13H16O2 B8732525 Cyclohexanone,2-(2-methoxyphenyl)- CAS No. 2702-90-1

Cyclohexanone,2-(2-methoxyphenyl)-

Cat. No.: B8732525
CAS No.: 2702-90-1
M. Wt: 204.26 g/mol
InChI Key: RBQAWPVPHCHEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanone,2-(2-methoxyphenyl)- is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone,2-(2-methoxyphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone and 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanone,2-(2-methoxyphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone,2-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Cyclohexanone,2-(2-methoxyphenyl)- can be oxidized to 2-(2-methoxyphenyl)cyclohexanone-1-carboxylic acid.

    Reduction: Reduction yields 2-(2-methoxyphenyl)cyclohexanol.

    Substitution: Halogenation can produce 2-(2-halophenyl)cyclohexanone.

Scientific Research Applications

Cyclohexanone,2-(2-methoxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone,2-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexanone,2-(2-methoxyphenyl)- can be compared with other similar compounds such as:

    Ketamine: A well-known anesthetic with a similar cyclohexanone structure but different substituents.

    Methoxetamine: An analogue of ketamine with a methoxy group, similar to Cyclohexanone,2-(2-methoxyphenyl)-, but with different pharmacological properties.

These comparisons highlight the unique chemical and biological properties of Cyclohexanone,2-(2-methoxyphenyl)-, making it a compound of significant interest in various fields of research.

Properties

CAS No.

2702-90-1

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9-10H,2,4,6,8H2,1H3

InChI Key

RBQAWPVPHCHEHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCCC2=O

Origin of Product

United States

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